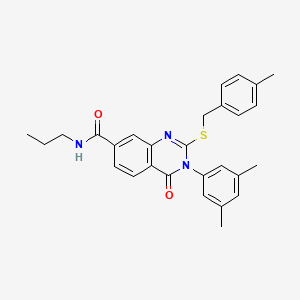

3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by various substitutions to add the different functional groups. Common methods for synthesizing quinazolines include the condensation of anthranilic acid with an amine, or the cyclization of a 2-aminobenzylamine with a carboxylic acid .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the carboxamide group could participate in acid-base reactions, while the thioether group could undergo oxidation or alkylation reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Quinazoline derivatives have been extensively studied for their cytotoxic activities against various cancer cell lines. For instance, the synthesis of dibenzisoquinoline and benzo[e]perimidine derivatives has shown substantial growth delays against in vivo colon tumors in mice, indicating potential for cancer therapy (Bu et al., 2001).

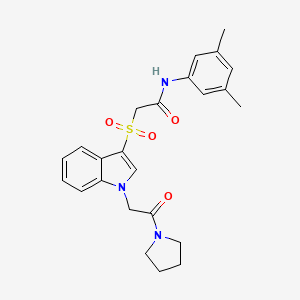

Antimicrobial and Anti-inflammatory Agents

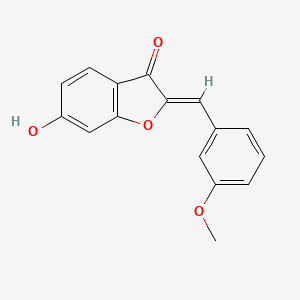

- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone have demonstrated significant anti-inflammatory and analgesic activities. These compounds were found to be potent COX-2 inhibitors, suggesting their utility in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

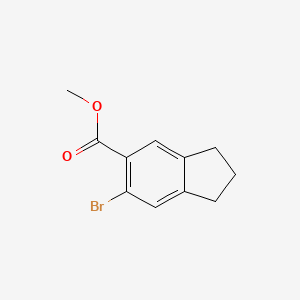

Synthesis Techniques

- The chemistry of quinazolines has been further elaborated through studies on the synthesis and alkylation of dihydroquinazolines, providing a basis for the development of various pharmaceuticals through modifications of quinazoline structures (Gromachevskaya et al., 2017).

Potential Antimicrobial Applications

- Quinazolinone and thiazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, suggesting the role of quinazoline derivatives in combating microbial infections (Desai et al., 2011).

Antitubercular Activity

- A series of quinoline-6-carboxamides demonstrated potent inhibitory activity against Mycobacterium tuberculosis, showcasing the potential of quinazoline derivatives in the treatment of tuberculosis and possibly other infectious diseases (Marvadi et al., 2020).

Propiedades

IUPAC Name |

3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2S/c1-5-12-29-26(32)22-10-11-24-25(16-22)30-28(34-17-21-8-6-18(2)7-9-21)31(27(24)33)23-14-19(3)13-20(4)15-23/h6-11,13-16H,5,12,17H2,1-4H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMENPCRMHKBWGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C)C4=CC(=CC(=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2395112.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2395113.png)

![N-[2-methyl-3-(3-{4-[(methylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2395117.png)

![2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine](/img/structure/B2395118.png)

![2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B2395120.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2395123.png)

![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)